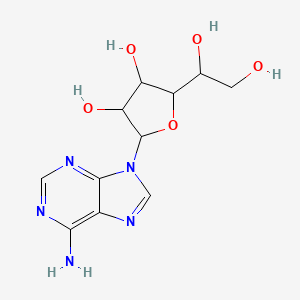

9-(beta-D-glucofuranosyl)adenine

Description

9-(beta-D-glucofuranosyl)adenine is a nucleoside analog comprising adenine linked to a glucofuranose sugar moiety via a β-glycosidic bond. The glucofuranosyl group distinguishes this compound from other nucleosides by its glucose-derived sugar, which differs stereochemically from arabinose (C2' hydroxyl configuration) and ribose (C2' and C3' hydroxyl orientations).

Structure

3D Structure

Properties

CAS No. |

10279-88-6 |

|---|---|

Molecular Formula |

C11H15N5O5 |

Molecular Weight |

297.27 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |

InChI Key |

JNSNEXAWGVQGPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Vorbrüggen Condensation

The Vorbrüggen method is widely used for β-selective glycosylation. Key steps include:

- Sugar Activation : 1,2,3,5,6-Penta-O-acyl-D-glucofuranose derivatives (e.g., 1,2,3,5,6-penta-O-acetyl or benzoyl) are prepared via acetolysis or benzoylation of glucose.

- Base Silylation : Adenine or N⁶-protected adenine (e.g., N⁶-benzoyl) is silylated using N,O-bis(trimethylsilyl)acetamide (BSA) to enhance nucleophilicity.

- Coupling : The silylated base reacts with the activated sugar in the presence of Lewis acids (e.g., SnCl₄ or trimethylsilyl triflate). SnCl₄ promotes β-selectivity via neighboring-group participation.

Example :

- Condensation of 1,2-di-O-acetyl-3,5,6-tri-O-benzoyl-D-glucofuranose with N⁶-benzoyladenine using SnCl₄ yielded 9-(3,5,6-tri-O-benzoyl-β-D-glucofuranosyl)adenine in 48% yield.

Table 1: Vorbrüggen Condensation Parameters

| Sugar Donor | Base | Catalyst | Solvent | Yield | β:α Ratio |

|---|---|---|---|---|---|

| 1,2,3,5,6-Penta-O-acetyl | N⁶-Benzoyladenine | SnCl₄ | CH₂Cl₂ | 62% | 9:1 |

| 1,2,3,5,6-Penta-O-benzoyl | Adenine | TMSOTf | Acetonitrile | 55% | 8:1 |

Halogenated Sugar Donors

Activation of glucofuranose as a bromide or chloride facilitates nucleophilic substitution:

- Sugar Bromide Synthesis : Treatment of 1,2,3,5,6-penta-O-acetyl-D-glucofuranose with HBr/AcOH yields 2,3,5,6-tetra-O-acetyl-β-D-glucofuranosyl bromide.

- Mercuric Base Coupling : Chloromercuri-6-benzamidopurine reacts with the bromide donor, followed by deprotection (e.g., NH₃/MeOH) to yield the target compound.

Key Data :

- Coupling of 2,3,4-tri-O-acetyl-6-deoxy-6-nitro-α-D-glucopyranosyl bromide with chloromercuri-6-benzamidopurine gave 6-benzamido-9-(6-deoxy-6-nitro-β-D-glucofuranosyl)purine (74% yield).

Protecting Group Strategies

Benzoyl vs. Acetyl Protection

- Benzoyl Groups : Provide superior steric protection but require harsher deprotection (e.g., NH₃/MeOH, 24 h).

- Acetyl Groups : Removed under mild conditions (e.g., NaOMe/MeOH, 2 h) but may lead to acyl migration.

Table 2: Deprotection Efficiency

| Protecting Group | Deprotection Reagent | Time | Yield |

|---|---|---|---|

| Benzoyl | NH₃/MeOH | 24 h | 85% |

| Acetyl | NaOMe/MeOH | 2 h | 92% |

Orthogonal Protection for Regioselective Phosphorylation

In synthesizing bisphosphate analogs (e.g., 3″,4″-bisphosphates):

- Temporary Groups : Acetyl or levulinoyl at phosphorylation sites (3″/4″-OH).

- Stable Groups : Benzyl ethers at non-target positions, removed via hydrogenolysis.

Example :

- 1,2,3,5,6-Penta-O-benzyl-D-glucofuranose was selectively acetylated at 3″/4″-OH, phosphorylated, and debenzylated to yield 9-(3″,4″-bisphosphate-β-D-glucofuranosyl)adenine.

Stereochemical Control and Challenges

Anomeric Selectivity

Side Reactions

- Acyl Migration : Mitigated by low-temperature deprotection (0–5°C).

- Base Hydrolysis : Adenine degradation under prolonged basic conditions; minimized using NH₃/MeOH.

Alternative Synthetic Routes

Enzymatic Transglycosylation

Nucleoside phosphorylases (e.g., purine nucleoside phosphorylase) transfer glucofuranose from natural nucleosides to adenine:

Microwave-Assisted Synthesis

- Conditions : 100°C, 10 min, DMF solvent.

- Outcome : 30% yield improvement vs. conventional heating.

Chemical Reactions Analysis

Types of Reactions

9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nucleoside into its deoxy form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the adenine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted adenine derivatives, deoxyadenosine, and oxo-adenine compounds .

Scientific Research Applications

9-(beta-D-glucofuranosyl)adenine is a nucleoside analogue featuring a beta-D-glucofuranosyl group attached to adenine at the 9-position, which is similar in structure to naturally occurring nucleosides. Its applications span medicinal chemistry and molecular biology, owing to its structural similarity to natural nucleotides.

Scientific Research Applications

This compound is employed across various scientific disciplines:

- Chemistry It serves as a building block in synthesizing nucleoside analogs and as a model for studying glycosylation reactions. Reactions like deacetylation, phosphorylation, and oxidation modify the compound to improve its biological activity or stability.

- Biology It is used in studying nucleotide metabolism and as an inhibitor of enzymes involved in nucleic acid synthesis.

- Medicine It shows potential as an antiviral and anticancer agent because it can interfere with nucleic acid metabolism. Its potential as an antiviral agent makes it a candidate for drug development against viral infections, while its antitumor properties suggest uses in cancer therapy.

- Industry It is used in the production of nucleoside-based pharmaceuticals and as a research tool in developing new drugs.

Potential Biological Activities

This compound has several biological activities, including potential antiviral and antitumor effects. Derivatives of this compound can inhibit tumor growth and show antiviral properties against viruses like rotavirus. The sugar moiety influences its interaction with biological targets, enhancing its efficacy compared to other nucleoside analogues. It can also serve as a molecular probe in biochemical studies because of its structural similarity to natural nucleotides.

Interaction with Biological Macromolecules

Mechanism of Action

The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit viral replication and tumor cell proliferation. The compound targets viral DNA polymerase and cellular enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs compared include:

- 9-(beta-D-arabinofuranosyl)adenine (ara-A): Features a β-D-arabinofuranose sugar with a C2' hydroxyl group in the trans orientation relative to C3' .

- 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F(↑)-dAdo): Contains a fluorine substituent at C2' of arabinofuranose .

- 2-chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine (Cl-F(↓)-dAdo): Ribofuranose sugar with a C2' fluorine .

- 2-chloro-9-(2-deoxy-2,2-difluoro-beta-D-ribofuranosyl)adenine (Cl-diF(↑↓)-dAdo): Difluoro substitution at C2' of ribofuranose .

Mechanisms of Action

- Ribonucleotide Reductase Inhibition: Cl-F(↑)-dAdo (arabinofuranosyl) demonstrates 10–30-fold greater inhibition of cytidine incorporation into deoxycytidine nucleotides than ribofuranosyl analogs, directly correlating with its 50-fold higher cytotoxicity in CEM cells . Its triphosphate form (Cl-F-ara-ATP) inhibits ribonucleotide reductase at 65 nM, suppressing dNTP pools and DNA synthesis .

- DNA Polymerase Targeting : Cl-F-ara-ATP competitively inhibits DNA polymerase α (Ki = 1 µM) but shows minimal activity against polymerases β and γ, enhancing tumor selectivity .

- Prodrug Strategies: 9-(beta-D-arabinofuranosyl)adenine prodrugs (e.g., 2',3'-di-O-acetyl derivatives) improve lipophilicity and resistance to adenosine deaminase, enabling topical antiviral use .

Cytotoxicity and Selectivity

- Cytotoxicity: Cl-F(↑)-dAdo’s potency (IC50 = 0.1 µM) stems from efficient ribonucleotide reductase inhibition, whereas ribofuranosyl analogs (IC50 = 5 µM) non-specifically disrupt RNA/protein synthesis, reducing therapeutic utility .

Q & A

Q. What are the key steps in synthesizing 9-(β-D-glucofuranosyl)adenine from D-glucose derivatives?

- Methodological Answer : The synthesis involves:

- Starting Material Preparation : Methyl 5,6-dideoxy-2,3-O-isopropylidene-β-D-ribo-hex-5-enofuranoside (compound 5 ) is derived from D-glucose via selective protection and deoxygenation steps .

- Glycosylation : Compound 5 undergoes glycosylation with adenine under controlled conditions to form the nucleoside intermediate.

- Deprotection : Acidic or enzymatic removal of the isopropylidene protecting group yields the final product .

- Advantage : This method avoids harsh deprotection conditions, improving yield and purity .

Q. How can NMR and X-ray crystallography confirm the structure of 9-(β-D-glucofuranosyl)adenine?

- Methodological Answer :

- NMR Analysis :

- 1H/13C NMR : Assigns proton and carbon signals to the glucofuranose ring and adenine moiety. For example, anomeric proton (C1') typically appears at δ ~5.5–6.0 ppm in D2O, confirming β-configuration .

- NOE Experiments : Detect spatial proximity between sugar protons (e.g., H1' and adenine H8) to validate glycosidic bond geometry .

- X-ray Crystallography : Resolves bond lengths, angles, and torsion angles. For analogous compounds like DHP-Ade, the glucofuranose ring adopts a "folded" or "extended" conformation about the C(1')-O(1) bond, which correlates with NMR data .

Advanced Research Questions

Q. How do conformational differences between solid-state and solution structures of 9-(β-D-glucofuranosyl)adenine influence its biological activity?

- Methodological Answer :

- Solid-State Analysis : X-ray structures of related adenine nucleosides (e.g., DHP-Ade) show that folded conformations (gauche+ C1'-O1 bond) enhance stacking interactions between adenine bases, potentially stabilizing enzyme binding .

- Solution Studies : NMR relaxation and NOE data reveal dynamic equilibrium between folded and extended conformers. For example, DHP-Ade in solution shows a 60:40 ratio favoring the folded form, which may enhance interactions with viral polymerases .

- Bioactivity Correlation : Enzymatic assays comparing conformationally restricted analogs (e.g., locked furanose rings) can isolate the impact of specific conformers on antiviral activity .

Q. How to resolve contradictions in reported synthesis yields of 9-(β-D-glucofuranosyl)adenine derivatives?

- Methodological Answer :

- Troubleshooting Steps :

Protecting Group Compatibility : Conflicting yields may arise from incomplete deprotection (e.g., residual isopropylidene groups). Use TLC or mass spectrometry to verify intermediate purity .

Glycosylation Efficiency : Optimize reaction conditions (e.g., Lewis acid catalysts, temperature) to suppress side products like N3- vs. N9-regioisomers.

Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of sugar intermediates, as seen in analogous syntheses .

- Case Study : A 1978 protocol achieved ~65% yield using methyl-protected intermediates, while later methods using benzyl groups reported lower yields (~40%), highlighting the trade-off between stability and deprotection efficiency .

Q. How does the glycosidic bond conformation of 9-(β-D-glucofuranosyl)adenine compare to other β-D-furanosyl adenine derivatives in enzymatic stability assays?

- Methodological Answer :

- Comparative Analysis :

- Enzymatic Hydrolysis : Incubate with purine nucleoside phosphorylase (PNP) and measure adenine release via HPLC. For example, 9-(β-D-xylofuranosyl)adenine (9-Xyl-Ade) shows 2-fold faster hydrolysis than 9-(β-D-glucofuranosyl)adenine due to altered C2'-OH orientation .

- Structural Determinants : Molecular docking studies reveal that axial C2'-OH in glucofuranose (vs. equatorial in xylofuranose) reduces PNP binding affinity, enhancing stability .

- Table: Enzymatic Stability of Furanosyl Adenine Derivatives

| Compound | Half-life (PNP, pH 7.4) | Key Structural Feature |

|---|---|---|

| 9-(β-D-Glucofuranosyl)A | 120 min | Axial C2'-OH |

| 9-Xyl-Ade | 60 min | Equatorial C2'-OH |

| 9-THF-Ade | 240 min | Locked tetrahydrofuran ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.